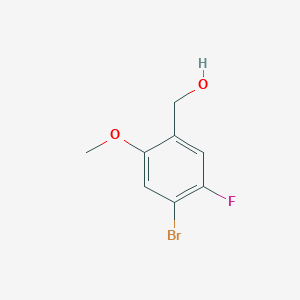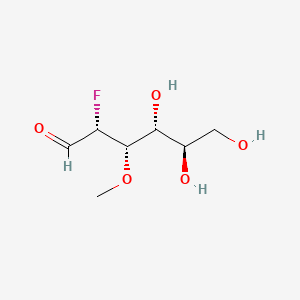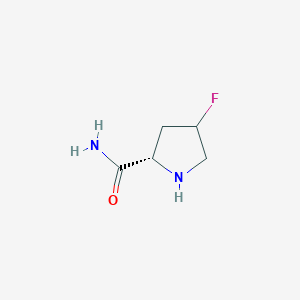
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-fluoro-2-methoxyphenyl)methanol typically involves the hydroxymethylation of an aryl halide precursor. One common method involves the use of 2-bromo-4-fluoroanisole as a starting material. The synthetic route can be summarized as follows:
Bouveault Formylation: The starting material, 2-bromo-4-fluoroanisole, undergoes formylation to introduce a formyl group at the para position relative to the methoxy group.
Hydride Reduction: The formylated intermediate is then subjected to hydride reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, resulting in a simpler aromatic alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include (4-Bromo-5-fluoro-2-methoxyphenyl)formaldehyde or (4-Bromo-5-fluoro-2-methoxyphenyl)carboxylic acid.
Reduction: Products include 4-fluoro-2-methoxyphenylmethanol or 4-bromo-2-methoxyphenylmethanol.
Substitution: Products vary depending on the nucleophile used, such as 4-amino-5-fluoro-2-methoxyphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-fluoro-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methoxyphenylmethanol
- 5-Fluoro-2-methoxyphenylmethanol
- 4-Bromo-5-fluoro-2-methoxybenzene
Uniqueness
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct electronic and steric effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8BrFO2 |
|---|---|
Molekulargewicht |
235.05 g/mol |
IUPAC-Name |
(4-bromo-5-fluoro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
ZTCYLJNDLITAHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CO)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)



![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)


